molecular formula C17H34O8 B14448178 2-(Diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane CAS No. 76377-05-4

2-(Diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane

Katalognummer: B14448178
CAS-Nummer: 76377-05-4
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: SLPGROJYAQGAJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a diethoxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of a suitable precursor with diethoxymethyl reagents under controlled conditions. One common method involves the use of diethoxymethylsilane as a reagent, which reacts with the precursor compound in the presence of a catalyst to form the desired product . The reaction conditions often include specific temperatures, pressures, and solvents to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like diethoxymethylsilane, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(Diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(Diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its multiple ether linkages and cyclic structure, which confer specific chemical and physical properties. These properties make it suitable for applications that require stability, reactivity, and specific interactions with other molecules.

Eigenschaften

CAS-Nummer

76377-05-4

Molekularformel

C17H34O8

Molekulargewicht

366.4 g/mol

IUPAC-Name

2-(diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane

InChI

InChI=1S/C17H34O8/c1-3-23-17(24-4-2)16-15-22-12-11-20-8-7-18-5-6-19-9-10-21-13-14-25-16/h16-17H,3-15H2,1-2H3

InChI-Schlüssel

SLPGROJYAQGAJR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C1COCCOCCOCCOCCOCCO1)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.